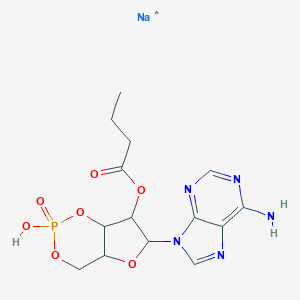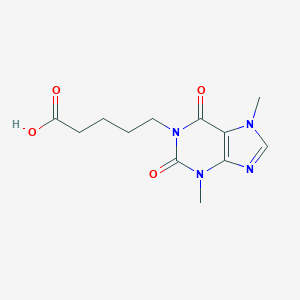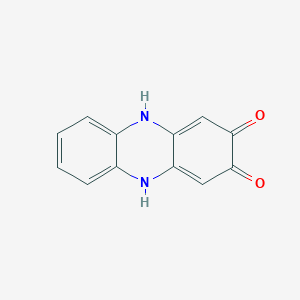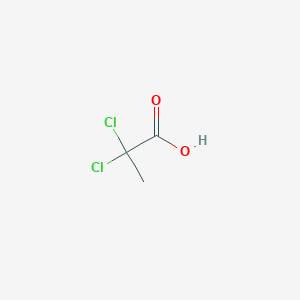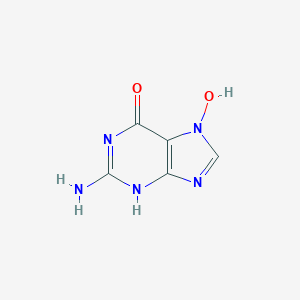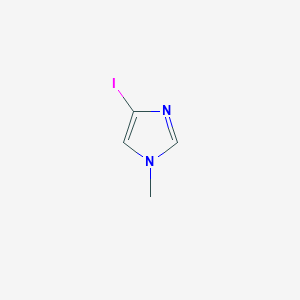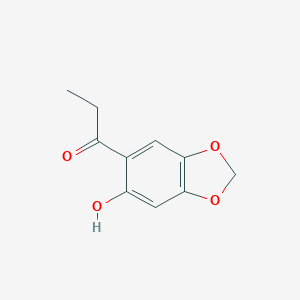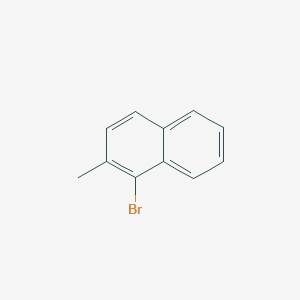
1-Brom-2-methylnaphthalin
Übersicht
Beschreibung
1-Bromo-2-methylnaphthalene is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a bromine atom attached to the first carbon of the naphthalene ring and a methyl group attached to the second carbon. This compound is of interest due to its potential use as an intermediate in the synthesis of various organic compounds, including graphitizable pitches, naphthalene-based polymers, and pharmaceuticals.
Synthesis Analysis
The synthesis of 1-Bromo-2-methylnaphthalene can be achieved through different methods. One approach involves the bromination of 2-methylnaphthalene at low temperatures, which yields 1-bromo-2-methylnaphthalene as a product . Another method includes the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, followed by deoxygenation steps to produce regioisomeric brominated naphthalenes . Additionally, the synthesis of related brominated naphthalenes has been reported using photobromination and closed-system dehydrobromination techniques .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methylnaphthalene consists of a naphthalene core with a bromine atom and a methyl group attached at specific positions. The crystal structure of a related compound, (E)-1-(1-bromo-2-naphthyl)-2-(3,5-dimethoxyphenyl)ethene, has been determined, providing insights into the geometric configuration of brominated naphthalene derivatives . The structure of 1-Bromo-2-methylnaphthalene itself is expected to exhibit similar characteristics, with the bromine atom influencing the electronic properties of the molecule.
Chemical Reactions Analysis
1-Bromo-2-methylnaphthalene can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. It can be used in coupling reactions, such as the Grignard reaction, to synthesize methylphenylnaphthalenes . The compound can also serve as a precursor for the synthesis of methylene-bridged pitches, where dehydrobromination and polycondensation reactions are involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-methylnaphthalene are influenced by its molecular structure. The presence of the bromine atom increases its molecular weight and alters its reactivity compared to unsubstituted naphthalene. The compound's solubility, boiling point, and melting point are also affected by the bromine and methyl substituents. Although specific physical properties of 1-Bromo-2-methylnaphthalene are not detailed in the provided papers, related compounds have been shown to possess high softening points and unique viscosity behaviors, which are relevant for their application in materials science .
Wissenschaftliche Forschungsanwendungen
Bestimmung von halogenierten Kohlenwasserstoffen
1-Brom-2-methylnaphthalin wird als Testverbindung bei der Bestimmung von halogenierten Kohlenwasserstoffen in Spurenmengen verwendet . Dies wird durch Superkritische-Flüssigkeits-Chromatographie-Mikrowellen-induzierte Plasma-Massenspektrometrie erreicht . Diese Anwendung ist entscheidend in der Umweltwissenschaften und Schadstoffkontrolle, wo die Überwachung der Konzentrationen von halogenierten Kohlenwasserstoffen essenziell ist.
Phosphoreszenzlöschung
Die dynamische Phosphoreszenzlöschung von this compound ohne Desoxygenierung wurde zur selektiven Detektion von Cu (II) auf ngm-Ebene eingesetzt . Diese Anwendung ist von Bedeutung in der analytischen Chemie, wo sie zur Detektion und Quantifizierung des Vorhandenseins von Kupferionen in verschiedenen Proben eingesetzt werden kann.
Asymmetrische Kreuzkupplungsreaktionen
This compound unterliegt einer asymmetrischen Kreuzkupplungsreaktion mit seinem entsprechenden Grignard-Reagenz unter Verwendung eines Nickelkatalysators zur Bildung von nicht-racemischem 2,2′-Dimethyl-1,1′-Binaphthyl . Diese Reaktion ist wichtig in der Synthesechemie, insbesondere bei der Synthese von chiralen Verbindungen.
Lösemitteleigenschaften
Aufgrund seiner chemischen Struktur und Eigenschaften kann this compound als Lösungsmittel in verschiedenen chemischen Reaktionen verwendet werden . Seine Löslichkeitseigenschaften können vorteilhaft in Reaktionen sein, bei denen herkömmliche Lösungsmittel nicht geeignet sind.
Wirkmechanismus
Mode of Action
1-Bromo-2-methylnaphthalene undergoes an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst . This reaction forms non-racemic 2,2′-dimethyl-1,1′-binaphthyl .
Biochemical Pathways
The compound’s ability to undergo asymmetric cross-coupling reactions suggests it may influence pathways involving the formation of complex organic structures .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is a cyp1a2, cyp2c19, and cyp2c9 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other substances in the body.
Result of Action
The result of 1-Bromo-2-methylnaphthalene’s action is the formation of non-racemic 2,2′-dimethyl-1,1′-binaphthyl . Additionally, the compound has been used for selective sensing of Cu (II) at ng/ml levels through dynamic phosphorescence quenching .
Action Environment
The action of 1-Bromo-2-methylnaphthalene can be influenced by various environmental factors. For instance, the efficiency of its asymmetric cross-coupling reaction may depend on the presence and concentration of a suitable Grignard reagent and a nickel catalyst . Furthermore, the compound’s ability to act as a selective sensor for Cu (II) suggests that its action can be influenced by the presence and concentration of Cu (II) ions in the environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It has been observed that it can undergo asymmetric cross-coupling reactions with Grignard reagents in the presence of a nickel catalyst . This suggests that it may interact with enzymes or proteins that can catalyze similar reactions.
Molecular Mechanism
It has been shown to undergo dynamic phosphorescence quenching without deoxygenation, which has been used for selective sensing of Cu (II) at ngml -1 levels . This suggests that it may interact with biomolecules in a way that influences their fluorescence properties.
Eigenschaften
IUPAC Name |
1-bromo-2-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMBQIBIZZZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180508 | |
| Record name | 1-Bromo-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2586-62-1 | |
| Record name | 1-Bromo-2-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2586-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-methylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





